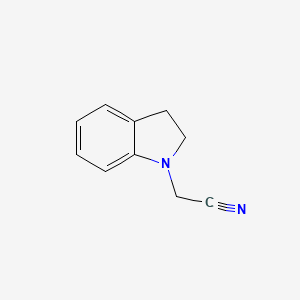

2,3-dihydro-1H-indol-1-ylacetonitrile

Description

Significance of Indoline (B122111) and Indole-Derived Scaffolds in Modern Organic Synthesis

Indole (B1671886) and its reduced form, indoline, are bicyclic heterocyclic scaffolds that are considered "privileged" structures in medicinal chemistry. researchgate.netnih.gov Their prevalence in a vast array of natural products, particularly alkaloids, and their ability to interact with a wide range of biological targets have cemented their importance in drug discovery. rsc.orgnih.gov Many compounds containing these scaffolds exhibit significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govnih.gov

The structural versatility of the indole and indoline rings allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting molecules. nih.gov This adaptability makes them ideal starting points for the synthesis of complex, three-dimensional molecules with high therapeutic potential. polimi.it Consequently, the development of novel synthetic methods to access and functionalize these core structures remains an active and vital area of research in organic chemistry. rsc.org

The Role of Nitrile Functionality in Chemical Transformations and Derivatization

The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic synthesis. nih.govresearchgate.net Its unique electronic properties, featuring both a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in a wide variety of chemical reactions. nih.gov The nitrile group can be transformed into numerous other important functional groups, making it a valuable synthetic intermediate. researchgate.net

Key transformations of the nitrile group include:

Hydrolysis: Conversion to carboxylic acids or amides. wikipedia.org

Reduction: Formation of primary amines. wikipedia.orgyoutube.com

Nucleophilic Addition: Reactions with organometallic reagents (like Grignard reagents) to form ketones. wikipedia.org

Cycloaddition Reactions: Participation in reactions like [3+2] and [4+2] cycloadditions to create various heterocyclic compounds. nih.gov

This functional group's ability to act as a precursor for amines, carbonyls, and heterocycles makes it a powerful tool for molecular diversification. researchgate.net In pharmaceuticals, the nitrile group can serve as a bioisostere for other functional groups, such as halogens or carbonyls, and often plays a crucial role as a hydrogen bond acceptor in interactions with biological targets. nih.gov

Historical Context and Evolution of Research on Dihydroindole-Acetonitrile Derivatives

Research into indole derivatives has a long history, stemming from the structural elucidation of naturally occurring alkaloids. The synthesis of the indole core itself has been the subject of numerous named reactions, including the Fischer, Reissert, and Nenitzescu indole syntheses. pharmaguideline.com The development of methods to create substituted indolines and indoles has evolved to allow for more complex and precisely functionalized molecules.

The study of dihydroindole derivatives specifically functionalized with an acetonitrile (B52724) group at the nitrogen atom is a more modern pursuit. These compounds are typically not end products themselves but are valued as synthetic intermediates. Research has focused on developing efficient methods for their synthesis, often starting from 2-oxindoles or by direct functionalization of the indoline nitrogen. nih.govmdpi.com Recent studies have explored the chemoselective reduction of related oxindole (B195798) derivatives to access the 2,3-dihydroindole core, highlighting the ongoing effort to refine synthetic routes to these valuable building blocks. nih.govmdpi.com

Scope and Research Objectives Pertaining to 2,3-Dihydro-1H-indol-1-ylacetonitrile

The primary research interest in this compound lies in its utility as a versatile intermediate for the synthesis of more complex, often biologically active, molecules. The presence of both the indoline scaffold and the reactive nitrile group allows for a wide range of subsequent chemical modifications.

Specific research objectives often involve using this compound as a precursor for:

Neuroprotective Agents: As part of a strategy to synthesize new analogs of the neurohormone melatonin (B1676174), researchers have targeted 2,3-dihydroindole structures. nih.gov The synthesis involves creating the dihydroindole-acetonitrile core and then reducing the nitrile to an aminoethyl side chain, which is a key feature for melatonin receptor affinity. nih.govmdpi.com

Novel Heterocyclic Systems: The nitrile group can be used as a linchpin in cascade or cycloaddition reactions to build more elaborate fused heterocyclic systems.

Indole Alkaloid Synthesis: The indoline core is a common feature in many indole alkaloids, and derivatives like this compound can serve as key fragments in the total synthesis of these natural products. mdpi.comresearchgate.net

The synthesis of related indole-acetonitrile compounds has been achieved through various methods, including the transformation of 3-(2-nitroethyl)-1H-indoles. mdpi.com The table below summarizes data for various indole acetonitrile derivatives, illustrating the structural diversity within this class of compounds.

Table 1: Examples of Synthesized Indole Acetonitrile Derivatives This interactive table provides data on various indole acetonitrile derivatives. Users can sort the data by clicking on the column headers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|

| (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile | C₁₆H₁₀N₂O | 246.26 | nih.gov |

| (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | C₁₇H₁₂N₂O₂ | 276.29 | nih.gov |

| (Z)-2-(3-Oxoindolin-2-ylidene)-2-(thiophen-2-yl)acetonitrile | C₁₄H₈N₂OS | 252.29 | nih.gov |

| 2-(1H-Indol-2-yl)acetonitrile | C₁₀H₈N₂ | 156.18 | mdpi.com |

| 2-(4-Chloro-1H-indol-3-yl)acetonitrile | C₁₀H₇ClN₂ | 190.63 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGHGUOTLPIBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Indol 1 Ylacetonitrile

Strategies for the Construction of the 2,3-Dihydroindole Core

The 2,3-dihydroindole, or indoline (B122111), scaffold is a prevalent motif in numerous natural products and pharmaceutically active compounds. researchgate.net Its synthesis can be approached through various strategies, including the formation of the heterocyclic ring via cyclization or the reduction of an existing indole (B1671886) precursor.

Cyclization Reactions for Indoline Ring Formation

Direct construction of the indoline ring through cyclization offers an efficient route that builds the core structure from acyclic or partially cyclic precursors.

Aza-Heck Cyclization: A powerful method for indoline synthesis is the palladium-catalyzed aza-Heck cyclization. nih.govnih.gov This intramolecular reaction involves the cyclization of an aniline (B41778) equivalent onto a pendant alkene. nih.gov A notable advancement in this area utilizes N-hydroxy anilines as electrophiles, which are readily accessible from the corresponding nitroarenes. This approach is advantageous due to its tolerance of diverse functional groups and its ability to form challenging indoline structures, including those with fully substituted carbon centers at the C2 position. nih.govproquest.com The reaction proceeds under mild conditions and has been shown to be a general method for preparing a wide range of indoline derivatives and related heterocycles. nih.govresearchgate.net

Reductive Cyclization: Another strategy involves the reductive cyclization of nitro compounds. For instance, o-nitrostyrenes can be converted to indoles via reductive cyclization using reagents like phenyl formate (B1220265) as a carbon monoxide surrogate in a palladium-catalyzed process. mdpi.comorganic-chemistry.org While this often yields the indole, subsequent reduction is required to obtain the indoline. More direct methods include the reductive cyclization of indolylnitrochalcone intermediates using systems like Fe/HCl to produce complex indolyl-substituted quinolines, demonstrating the utility of this cyclization type in building complex scaffolds that may contain an indoline moiety. nih.gov Photo-induced reductive Heck cyclization of indoles has also been developed as a metal- and photocatalyst-free method to prepare polycyclic indolinyl compounds. nih.gov

Nickel/Photoredox Dual Catalysis: A modern approach for the one-step synthesis of indolines involves the annulation of iodoacetanilides and alkenes using a nickel/photoredox dual catalytic system. This method is highly regioselective, yielding 3-substituted indoline products from both aliphatic and styrenyl olefins. nih.gov Mechanistic studies suggest a process involving multiple oxidation states of nickel, facilitated by the photoredox catalyst, to achieve the C–N bond-forming reductive elimination. nih.gov

Table 1: Comparison of Cyclization Strategies for Indoline Core Synthesis

| Method | Key Features | Catalyst/Reagents | Precursors | Reference |

|---|---|---|---|---|

| Aza-Heck Cyclization | Forms challenging structures; tolerant of various functional groups. | Palladium catalyst | N-hydroxy anilines with pendant alkenes | nih.govnih.gov |

| Reductive Cyclization | Atom-efficient; can use CO surrogates. | Pd catalyst, Phenyl formate or Fe/HCl | o-Nitrostyrenes or Indolylnitrochalcones | mdpi.comnih.gov |

| Nickel/Photoredox Catalysis | High regioselectivity; one-step annulation. | Nickel catalyst / Photoredox catalyst | Iodoacetanilides and alkenes | nih.gov |

Reduction Approaches from Indole Precursors

The most common route to indolines is the reduction of the corresponding indole. The aromaticity of the indole ring presents a challenge, often requiring catalytic hydrogenation under specific conditions to achieve selective reduction of the pyrrole (B145914) ring.

Catalytic Hydrogenation: Heterogeneous and homogeneous catalytic hydrogenation are widely employed. An environmentally benign procedure uses a Pt/C catalyst activated by p-toluenesulfonic acid in water, allowing for the clean conversion of various substituted indoles to indolines in excellent yields at room temperature under moderate hydrogen pressure. nih.gov Homogeneous catalysts based on transition metals like rhodium, ruthenium, and iridium are also highly effective, particularly for N-protected indoles. nih.gov For unprotected indoles, which can poison catalysts, specific conditions have been developed. For example, manganese(I) complexes have been successfully used for the transfer hydrogenation of N-unprotected indoles using ammonia (B1221849) borane (B79455) as the hydrogen source. researchgate.net

Stereoselective and Asymmetric Synthesis of Dihydroindole Systems

The creation of chiral indolines is of significant interest for pharmaceutical applications. This is primarily achieved through the asymmetric reduction of indole or 3H-indole precursors.

Brønsted Acid Catalysis: A significant breakthrough is the metal-free, enantioselective Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles (indolenines). organic-chemistry.orgacs.orgkaust.edu.sa Using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source, this method provides optically active indolines with excellent enantioselectivities (up to 97% ee) under mild conditions. organic-chemistry.org This approach avoids transition metals and tolerates a wide range of substituents. organic-chemistry.orgacs.org The mechanism involves the activation of the indole by the Brønsted acid to form an iminium intermediate, which is then reduced stereoselectively. researchgate.netresearchgate.net

Transition Metal Catalysis: Asymmetric hydrogenation using chiral transition metal complexes is a well-established strategy.

Iridium Catalysts: Iridium complexes derived from P–OP ligands, used in conjunction with a Brønsted acid, can efficiently convert unprotected indoles to enantiomerically enriched indolines (up to 91% ee). rsc.org

Rhodium Catalysts: Chiral rhodium complexes, such as those with PhTRAP or ZhaoPhos ligands, are effective for the asymmetric hydrogenation of both N-protected and unprotected indoles. researchgate.netacs.org For unprotected indoles, the addition of a Brønsted acid like HCl is crucial to activate the substrate, leading to excellent enantioselectivities (up to 99% ee). acs.org

Palladium Catalysts: Palladium catalysts, such as Pd(OTFA)2 with (R)-H8-BINAP, have been used for the asymmetric hydrogenation of unprotected indoles activated by a chiral Brønsted acid like L-(–)-camphorsulfonic acid, affording high yields and enantioselectivities (up to 96% ee).

Table 2: Selected Asymmetric Reduction Methods for Chiral Indoline Synthesis

| Catalytic System | Substrate Type | Key Conditions | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (Brønsted Acid) | 2-Aryl-3H-indoles | Hantzsch dihydropyridine, Toluene, rt | Up to 97% | organic-chemistry.org |

| [Ir(P–OP)]+ Complex / Brønsted Acid | Unprotected Indoles | H2 pressure | Up to 91% | rsc.org |

| Rhodium / ZhaoPhos / HCl | N-Unprotected Indoles | H2 pressure, i-PrOH | Up to 99% | acs.org |

| Pd(OTFA)2 / (R)-H8-BINAP / L-CSA | Unprotected Indoles | H2 (700 psi), CH2Cl2–TFE | 84–96% |

Installation of the N-linked Acetonitrile (B52724) Moiety

Once the 2,3-dihydroindole core is obtained, the final step is the introduction of the cyanomethyl (-CH₂CN) group onto the nitrogen atom. This is typically achieved via N-alkylation.

N-Alkylation Protocols with Halogenated Acetonitriles

The most direct method for installing the cyanomethyl group is through a nucleophilic substitution (SN2) reaction between the indoline nitrogen and a halogenated acetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile.

The general protocol for N-alkylation of indoles and indolines involves two steps:

Deprotonation: The N-H proton of the indoline is removed using a strong base to form a more nucleophilic indolide anion. Common bases for this purpose include sodium hydride (NaH). youtube.com

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the N-C bond. youtube.comgoogle.com

This reaction is analogous to the well-known Williamson ether synthesis. youtube.com The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dimethylacetamide (DMA). google.com While specific examples for the N-alkylation of indoline with bromoacetonitrile are found within broader synthetic procedures, the underlying chemical principle is robust and widely applied for the N-alkylation of various heterocyclic amines. nih.govresearchgate.net

Table 3: General Conditions for N-Alkylation of Indoline

| Step | Reagents | Purpose | Typical Solvents | Reference |

|---|---|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH), Potassium Carbonate (K2CO3) | Generate nucleophilic indolide anion | DMF, DMA, Acetonitrile | youtube.comgoogle.com |

| 2. Alkylation | Bromoacetonitrile, Chloroacetonitrile | Introduce the cyanomethyl group via SN2 reaction | DMF, DMA, Acetonitrile | youtube.comgoogle.com |

Direct Cyanation and N-Functionalization Routes

While direct N-alkylation with haloacetonitriles is straightforward, alternative routes can be employed. The term "direct cyanation" of the nitrogen is not a standard transformation. Instead, this refers to alternative multi-step strategies or functionalizations that ultimately yield the N-linked acetonitrile moiety.

One potential strategy involves a two-step sequence:

N-Alkylation with a Precursor: Indoline can be alkylated with a two-carbon synthon that can be readily converted to a nitrile. For example, alkylation with 2-bromoethanol (B42945) would yield N-(2-hydroxyethyl)indoline.

Functional Group Transformation: The terminal hydroxyl group can then be converted to a nitrile. This is a common transformation sequence in organic synthesis, typically involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by substitution with a cyanide salt (e.g., NaCN or KCN).

Another advanced approach could involve transition-metal-catalyzed cross-coupling reactions. While less common for this specific transformation, methods for C-N bond formation are continually evolving. For example, palladium-catalyzed reactions have been developed for the synthesis of indane derivatives bearing cyanomethyl groups, showcasing the ability of modern catalysis to form C-CH₂CN bonds, although applying this directly to N-H bonds of indoline for cyanomethylation is not yet a standard protocol. nih.gov

Multi-Component Reaction (MCR) Approaches for Nitrile Integration

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. While a direct MCR for the synthesis of 2,3-dihydro-1H-indol-1-ylacetonitrile is not extensively documented, MCRs are widely used for the synthesis of various indole and indoline derivatives. For instance, a palladium/norbornene-catalyzed four-component reaction has been developed for the synthesis of 3,3-disubstituted indolines from aryl iodides. nih.gov This reaction involves an ortho C–H amination followed by an ipso conjunctive coupling with an alkene and an external nucleophile. nih.gov Although this specific example does not directly yield an N-cyanomethylated product, the principles of MCRs are being actively explored to create diverse indoline scaffolds. The adaptability of MCRs suggests a potential for future development of a one-pot synthesis of this compound by carefully selecting the appropriate starting materials, including a source for the cyanomethyl group.

Synthesis of Key Precursors to this compound

The synthesis of this compound often proceeds through the preparation and subsequent transformation of key precursor molecules. These precursors already contain the core indole or indolinone structure, which is then modified to yield the final product.

Preparation of 2-Oxoindolin-3-ylideneacetonitriles

A highly efficient one-pot approach for the synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed. This method involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones with aromatic aldehydes, followed by hydrocyanation, which triggers a reductive cyclization. nih.govrsc.org The reaction proceeds through the in-situ formation of a chalcone (B49325) intermediate, followed by a Michael-type addition of a cyanide anion, leading to a cascade cyclization. rsc.org This methodology allows for the synthesis of a library of 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives with varying substituents.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| 2'-Nitroacetophenone | Benzaldehyde | KCN, MeOH, AcOH | (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile | Not specified |

| Substituted 2'-nitroacetophenones | Substituted benzaldehydes | KCN, MeOH, AcOH | Substituted (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles | Varies |

Direct Conversion of 3-(2-Nitroethyl)-1H-indoles to Related Acetonitriles

An effective protocol has been established for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. This transformation addresses the issue of the formation of inert 3-(2-nitroethyl)-1H-indole byproducts in other synthetic routes. mdpi.com The method involves the activation of the nitroalkane towards spirocyclization and subsequent rearrangement to the desired acetonitrile. mdpi.com This process is not a direct reductive conversion but proceeds through a distinct mechanistic pathway.

Initial attempts to activate the nitroalkane using various reagents were met with limited success. However, the use of POCl3 was found to be effective for the in-situ phosphorylation of the nitronate species, leading to the desired transformation. The optimized conditions involve reacting the 3-(2-nitroethyl)-1H-indole with POCl3 and an excess of triethylamine (B128534) in benzene (B151609) at room temperature. This method has been used to synthesize a small library of 2-(1H-indol-2-yl)acetonitrile analogs. mdpi.com

| Starting Material | Reagents | Solvent | Temperature | Product | Yield (%) |

| 3-(2-Nitroethyl)-1H-indole | POCl3, NEt3 | Benzene | Room Temperature | 2-(1H-Indol-2-yl)acetonitrile | 72 |

| Substituted 3-(2-nitroethyl)-1H-indoles | POCl3, NEt3 | Benzene | Room Temperature | Substituted 2-(1H-indol-2-yl)acetonitriles | Varies |

Knoevenagel Condensation Strategies for Indole Nitriles

The Knoevenagel condensation is a widely used method for the formation of carbon-carbon double bonds. In the context of indole chemistry, this reaction is employed to synthesize various indole-containing nitriles. For example, the condensation of indole-3-carboxaldehyde (B46971) with active methylene (B1212753) compounds such as malononitrile, in the presence of a basic catalyst like piperidine, yields 2-(1H-indol-3-yl)malononitrile.

This strategy is a cornerstone for creating α,β–unsaturated indole derivatives. The resulting products can then undergo further modifications. For instance, 2,3-dihydroindole derivatives can be obtained from polyfunctional 2-oxindoles, which can be synthesized via Knoevenagel condensation products. nih.gov The reduction of the double bond and other functional groups can lead to the desired saturated indoline scaffold. nih.gov

Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Indol 1 Ylacetonitrile

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 2,3-dihydro-1H-indol-1-ylacetonitrile is highly polarized, rendering the carbon atom electrophilic. This inherent reactivity allows for a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and participation in cyclization reactions.

Nucleophilic Addition Reactions to the Cyano Moiety

The electrophilic carbon of the cyano group is susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone of nitrile chemistry, typically leading to the formation of an intermediate imine anion, which can be further functionalized or hydrolyzed. Organometallic reagents, such as Grignard and organolithium reagents, are common nucleophiles for this purpose. The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of a magnesium salt of an imine, which upon aqueous workup, hydrolyzes to a ketone.

While specific studies detailing the addition of organometallic reagents to this compound are not extensively documented, the general mechanism is well-established. For instance, the reaction with a Grignard reagent would be expected to produce a 1-(2,3-dihydro-1H-indol-1-yl)-ethanone derivative.

Another important nucleophilic addition involves the cyanide ion itself, which can participate in cascade reactions. For example, a related reaction involves a Michael-type conjugated addition of a cyanide anion to an intermediate chalcone (B49325), which then triggers a cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an imidic acid tautomer, which rearranges to the more stable amide, 2-(2,3-dihydro-1H-indol-1-yl)acetamide. Prolonged heating in strong acid results in the further hydrolysis of the amide to yield 2-(2,3-dihydro-1H-indol-1-yl)acetic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophilic attack on the nitrile carbon forms an imine anion. Protonation by the solvent (water) gives the imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under more stringent basic conditions to provide the carboxylate salt of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid. Subsequent acidification is required to obtain the free carboxylic acid.

Reduction of the Nitrile Functionality to Amines

The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-(2,3-dihydro-1H-indol-1-yl)ethanamine. This transformation is a valuable method for synthesizing amines with an extended carbon chain.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The mechanism involves the nucleophilic addition of two hydride ions from the reducing agent to the nitrile carbon. The resulting dianion is then protonated during an aqueous workup to afford the primary amine.

Alternative and often milder conditions have been developed for the reduction of nitrile groups in complex molecules. In a study focused on synthesizing new 2,3-dihydroindole derivatives, the reduction of nitrile groups was achieved using an in situ generated diborane (B8814927) (BH₃), formed from sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) in dry tetrahydrofuran (B95107) (THF). nih.gov This method can be advantageous when other functional groups sensitive to harsher reducing agents are present in the molecule. nih.gov

| Reagent System | Product | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | Anhydrous ether or THF, reflux | General Reaction |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | Dry Tetrahydrofuran (THF) | nih.gov |

Cyclization Reactions Triggered by the Nitrile Group

The nitrile group, or its cyanide precursor, can be a key participant in reactions that form new heterocyclic rings. Research has shown that cyanide can mediate cascade reactions, leading to complex polycyclic systems. nih.gov In one such study, a one-pot approach was developed for synthesizing (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles from ortho-nitroacetophenones and aromatic aldehydes. nih.govmdpi.com This process involves an initial aldol (B89426) condensation, followed by a Michael addition of the cyanide anion, which then triggers a reductive cyclization. nih.gov

While this example builds the indolinone ring rather than starting with a pre-formed indoline (B122111), it highlights the capacity of the cyano group to facilitate intramolecular ring-closing events. Similar strategies could potentially be employed where the nitrile on the N-acetyl side chain of this compound acts as an electrophile or is transformed into a nucleophilic species to react with another part of the molecule, leading to fused ring systems. For example, reactions of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl) acetohydrazide, derived from a related N-acetylated isatin, can be cyclized to form triazino-indole systems. researchgate.net

Reactions Involving the Indoline Nitrogen Atom

The secondary amine nitrogen within the indoline ring of this compound is nucleophilic and can participate in a variety of functionalization and derivatization reactions.

N-Functionalization and N-Derivatization Strategies

The N-H bond of the indoline moiety can be readily substituted, most commonly through N-alkylation. This reaction is a fundamental method for introducing various substituents onto the nitrogen atom. Classical conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the indoline nitrogen, followed by the addition of an alkyl halide. rsc.org

More modern and environmentally benign methods have also been developed. For instance, iridium-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been reported. organic-chemistry.orgresearchgate.net This "borrowing hydrogen" methodology proceeds in water and avoids the need for stoichiometric strong bases and toxic alkyl halides. organic-chemistry.org Iron catalysts have also been shown to effectively promote the N-alkylation of indolines with alcohols. researchgate.net

Furthermore, enantioselective N-alkylation of indole (B1671886) analogs catalyzed by dinuclear zinc-ProPhenol complexes demonstrates a sophisticated approach to creating chiral N-alkylated products under mild conditions. nih.gov Base-catalyzed nucleophilic addition of indoles to vinylene carbonate has also been shown to be an effective method for N-functionalization, a reaction that should be applicable to the indoline nitrogen of the target compound. mdpi.com These methods provide access to a wide array of N-substituted indoline derivatives, showcasing the versatility of the indoline nitrogen for synthetic elaboration.

| Method | Alkylating Agent | Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Classical N-Alkylation | Alkyl Halides (e.g., BnBr) | Sodium Hydride (NaH) | High yield, requires strong base and anhydrous conditions. | rsc.org |

| Catalytic Alkylation | Alcohols | Iridium or Iron complexes | Environmentally friendly, uses alcohols as alkylating agents, often in water. | organic-chemistry.orgresearchgate.net |

| Enantioselective Alkylation | Aldimines | Dinuclear Zinc-ProPhenol complex | Produces chiral N-alkylated products with high enantioselectivity. | nih.gov |

| Nucleophilic Addition | Vinylene Carbonate | K₂CO₃ | Base-catalyzed addition to an activated alkene. | mdpi.com |

N-Deprotection and Subsequent Transformations

The N-cyanomethyl group in this compound is not a conventional protecting group, and thus, "N-deprotection" in the classic sense (cleavage to regenerate the N-H bond of indoline) is not a standard procedure. Instead, the reactivity of this moiety is centered on the transformations of the nitrile functional group itself. The nitrile group is a versatile synthon that can be converted into various other functional groups under mild conditions, and it is generally stable enough to be carried through several synthetic steps before conversion. rug.nl

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide. Acid-catalyzed hydrolysis proceeds through initial protonation of the nitrogen, followed by nucleophilic attack of water and tautomerization to an amide, which can be further hydrolyzed to the carboxylic acid, 2-(2,3-dihydro-1H-indol-1-yl)acetic acid. libretexts.org

Reduction to Amines: A common and synthetically useful transformation of nitriles is their reduction to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to afford the corresponding primary amine, 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine. libretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. Alternatively, catalytic hydrogenation can also achieve this transformation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. For example, reaction with a Grignard reagent (R-MgX) would yield 1-(2,3-dihydro-1H-indol-1-yl)alkan-2-one after hydrolysis. libretexts.org

These transformations are summarized in the table below.

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 2-(2,3-dihydro-1H-indol-1-yl)acetic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 1-(2,3-dihydro-1H-indol-1-yl)alkan-2-one |

Reactions Involving the Dihydroindole Ring System

The dihydroindole, or indoline, ring system possesses unique reactivity distinct from its aromatic counterpart, indole. The saturated five-membered ring can undergo processes like ring-opening, oxidation, and dehydrogenation, while the fused benzene (B151609) ring is subject to aromatic substitution reactions.

While specific ring-opening reactions for this compound are not extensively documented, related indole structures undergo significant skeletal rearrangements. A notable example is the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com The proposed mechanism for this reaction involves the formation of a spirocyclic intermediate, 4'H-spiro[indole-3,5'-isoxazole], which subsequently undergoes a base-mediated diastereoselective rearrangement. nih.govresearchgate.net This rearrangement cascade involves the cleavage of the N-O bond in the isoxazole (B147169) ring followed by a 1,2-alkyl shift, ultimately leading to the formation of the indole-2-acetonitrile structure. nih.gov Although this is a reaction that forms a related structure rather than a reaction of this compound itself, it highlights the capacity of the indole core to participate in complex rearrangement pathways involving ring-opening of intermediates.

The dihydroindole ring is susceptible to oxidation. In many instances, 2,3-dihydroindoles are sensitive to oxidation in solution, leading to aromatization of the heterocyclic ring to form the corresponding indole derivative. nih.gov This conversion can sometimes occur spontaneously during purification processes like column chromatography. nih.gov

Dehydrogenation to Indole: The most common reaction of the saturated ring is dehydrogenation (aromatization) to yield the corresponding indole, 1H-indol-1-ylacetonitrile. This transformation can be achieved using various oxidizing agents. A widely used reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is effective for the dehydrogenation of indoline nuclei. Other reagents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures can also effect this aromatization.

Oxidation to Oxindoles: Depending on the substitution pattern and reaction conditions, oxidation can also occur at the C2 position to form an oxindole (B195798). For instance, certain 3,3-disubstituted indolines have been shown to oxidize to the corresponding 2-oxindole. nih.gov

A summary of these oxidative processes is presented below.

| Reaction Type | Reagent Example | Product |

| Dehydrogenation | DDQ, Toluene, Reflux | 1H-Indol-1-ylacetonitrile |

| Oxidation | Air (for sensitive substrates) | 1H-Indol-1-ylacetonitrile |

| C2-Oxidation | (Varies) | 1- (cyanomethyl)indolin-2-one |

Electrophilic Aromatic Substitution: The aromatic ring of the indoline system is activated towards electrophilic aromatic substitution. The nitrogen atom, being part of an alkyl amine structure, is an electron-donating group that activates the ring through resonance. This directing effect makes the ortho and para positions (C5 and C7) of the indoline ring electron-rich and thus susceptible to attack by electrophiles. dalalinstitute.com The C5 position is generally favored for substitution due to reduced steric hindrance compared to the C7 position. Common electrophilic substitution reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂) at the 5-position.

Halogenation: Using bromine or chlorine with a Lewis acid catalyst to introduce a halogen atom, typically at the 5-position.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not feasible. SNAr reactions require the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (like a halide). chemistrysteps.comlibretexts.org The indoline ring system is inherently electron-rich due to the electron-donating nature of the nitrogen atom, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. libretexts.org Therefore, without further substitution with potent electron-withdrawing groups, the aromatic moiety of this compound is inert to nucleophilic attack.

Based on a thorough review of the available scientific literature, there is insufficient information to construct a detailed article on the specific applications of This compound as outlined in the requested structure.

The provided framework requires in-depth research findings on the role of this exact compound as a synthetic intermediate for:

Role As a Synthetic Intermediate and Applications in Chemical Sciences

Contribution to Specialty Chemical Synthesis

Components in Advanced Polymer Systems

Extensive searches have revealed that while the broader class of indole-based acetonitriles is widely studied, specific data regarding the synthetic utility of 2,3-dihydro-1H-indol-1-ylacetonitrile (where the acetonitrile (B52724) group is attached to the nitrogen atom of the indoline (B122111) ring) in these particular areas is not available in the public domain. The existing research predominantly focuses on other isomers, such as those where the acetonitrile group is attached to the carbon framework of the indole (B1671886) or oxindole (B195798) ring.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline for the specified chemical compound.

Development of Novel Reaction Methodologies

The indoline scaffold, a core component of numerous natural products and pharmaceuticals, serves as a versatile building block in synthetic organic chemistry. nih.gov The functionalization of this heterocyclic system is crucial for accessing a diverse range of molecular architectures with potential biological activity. This compound, with its reactive nitrile group and modifiable indoline ring, is a valuable intermediate for the development of novel reaction methodologies, including the design of innovative catalysts and the exploration of diverse functional group interconversions.

Catalyst Development and Ligand Design using Indole Derivatives

The indole and indoline frameworks are prominent in the design of chiral ligands and catalysts for asymmetric synthesis. nih.govmdpi.com Axially chiral biaryls based on indole and indoline cores have demonstrated significant utility in creating highly effective chiral environments for various metal-catalyzed reactions. nih.gov These frameworks are integral to the structure of many bioactive natural alkaloids and chiral ligands. nih.gov

The development of ligands derived from this compound can be envisioned through modification of the acetonitrile moiety and functionalization of the indoline ring. The nitrogen atom of the indoline can act as a coordinating site for a metal center, and by introducing other coordinating groups, multidentate ligands can be synthesized. For instance, palladium complexes featuring indolyl-based NNN-type pincer ligands have been successfully prepared and utilized as catalysts in Suzuki coupling reactions. mdpi.com This demonstrates the potential of the indole nucleus to support catalytic activity. mdpi.com

While direct applications of this compound in catalysis are not extensively documented, its structural motifs are present in more complex ligand systems. For example, chiral indole-phosphine oxazoline (B21484) ligands have proven effective in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com The synthesis of such sophisticated ligands often involves the multi-step functionalization of simpler indole or indoline precursors.

The C7 position of indolines is a particularly challenging yet desirable site for functionalization in ligand synthesis. Recent advancements have shown that chiral rhodium complexes can catalyze the enantioselective C-H functionalization at the C7-position of indolines, leading to the formation of atropisomeric biaryls. nih.gov This methodology opens up possibilities for creating novel chiral ligands from indoline derivatives.

Below is an interactive data table summarizing examples of catalyst systems based on indole and indoline derivatives and their applications.

| Catalyst/Ligand Type | Metal Center | Application | Reference |

| Axially Chiral Indoline-Based Biaryls | Rhodium (Rh) | C-H Functionalization | nih.gov |

| Indolyl-NNN Pincer Ligands | Palladium (Pd) | Suzuki Coupling | mdpi.com |

| Indole-Phosphine Oxazoline Ligands | Palladium (Pd) | Allylic Alkylation | openmedicinalchemistryjournal.com |

| Half-Sandwich Indole-Based Complexes | Ruthenium (Ru), Osmium (Os), Rhodium (Rh), Iridium (Ir) | Catalytic Oxidation of NADH | mdpi.com |

Methodologies for Functional Group Interconversions

The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making this compound a valuable intermediate in organic synthesis. nih.gov The development of methodologies for these interconversions allows for the synthesis of a wide array of indoline derivatives with diverse chemical properties and potential applications.

Reduction of the Nitrile Group:

One of the most common transformations of nitriles is their reduction to primary amines. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, ultimately yielding a primary amine after an aqueous workup. libretexts.orgchemistrysteps.com In the context of indoline derivatives, the reduction of a nitrile at the 3-position of an oxo-indoline has been accomplished via catalytic hydrogenation with a PtO₂ catalyst. nih.gov

Reaction: this compound → 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine

Reagents: 1. LiAlH₄, 2. H₂O

Hydrolysis of the Nitrile Group:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The reaction typically proceeds through an amide intermediate. libretexts.org This transformation is useful for introducing a carboxylic acid functionality, which can then be further modified, for example, through esterification or amidation.

Reaction: this compound → 2-(2,3-dihydro-1H-indol-1-yl)acetic acid

Reagents: H₃O⁺ or OH⁻, heat

Conversion to Ketones:

The reaction of nitriles with Grignard or organolithium reagents provides a convenient route to ketones. chemistrysteps.com The organometallic reagent adds to the nitrile carbon, forming an imine intermediate which is then hydrolyzed to the corresponding ketone. libretexts.org This methodology allows for the introduction of a new carbon-carbon bond and a ketone functionality.

Reaction: this compound + R-MgBr → 1-(2,3-dihydro-1H-indol-1-yl)alkan-2-one

Reagents: 1. Grignard Reagent (R-MgBr), 2. H₃O⁺

The following interactive table summarizes key functional group interconversions starting from a nitrile group.

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Nitrile (-C≡N) | Primary Amine (-CH₂NH₂) | 1. LiAlH₄, THF; 2. H₂O |

| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | H₂SO₄ (aq), heat or NaOH (aq), heat, then H₃O⁺ |

| Nitrile (-C≡N) | Ketone (-C(=O)R) | 1. Grignard Reagent (RMgX) or Organolithium (RLi); 2. H₃O⁺ |

| Nitrile (-C≡N) | Amide (-CONH₂) | H₂O₂, NaOH or H₂SO₄ (conc.), heat |

These methodologies highlight the synthetic utility of this compound as an intermediate, providing pathways to a variety of functionalized indoline derivatives that can be used in the development of new catalysts, materials, and biologically active compounds.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are the cornerstone of molecular characterization, each providing unique insights into the chemical structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 2,3-dihydro-1H-indol-1-ylacetonitrile, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals and establish connectivity.

In a typical ¹H NMR spectrum, the protons of the indoline (B122111) ring and the acetonitrile (B52724) substituent would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. The two methylene (B1212753) groups of the dihydro-indole ring (at positions 2 and 3) would present as multiplets, likely overlapping, in the aliphatic region (around δ 3.0-4.0 ppm). The methylene protons of the acetonitrile group attached to the nitrogen atom would likely appear as a singlet around δ 4.0-4.5 ppm, shifted downfield due to the influence of the nitrogen atom and the cyano group.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the nitrile group (-C≡N) is expected to resonate around 115-120 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, while the aliphatic carbons of the indoline ring and the acetonitrile side chain would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are generalized, predicted values. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂-CN | 4.2 (s, 2H) | 45 |

| C2-H₂ | 3.1 (t, 2H) | 28 |

| C3-H₂ | 3.6 (t, 2H) | 52 |

| C4-H | 7.1 (d) | 125 |

| C5-H | 6.7 (t) | 118 |

| C6-H | 7.2 (t) | 128 |

| C7-H | 6.9 (d) | 109 |

| C3a | - | 130 |

| C7a | - | 151 |

| -C≡N | - | 117 |

s = singlet, d = doublet, t = triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂), the expected exact mass would be calculated from the sum of the isotopic masses of its constituent atoms. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule might include the loss of the acetonitrile group or cleavage of the indoline ring, leading to characteristic fragment ions that help to confirm the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, a key absorption band would be the characteristic stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the indoline ring would appear in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active and often gives a strong signal. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum, aiding in the confirmation of the aromatic system.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methylene (CH₂) | Bend | 1430 - 1470 |

| Aromatic C-N | Stretch | 1250 - 1360 |

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It can unambiguously confirm the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. For this compound, an X-ray crystal structure would provide precise measurements of the indoline ring conformation and the geometry of the N-acetonitrile substituent.

Computational Chemistry and Theoretical Studies

Computational methods complement experimental data, providing deeper insight into molecular properties that are not always directly observable.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com DFT calculations can be used to predict the ground-state geometry of this compound with high accuracy. researchgate.net The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Furthermore, DFT is employed to calculate various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. These computational studies provide a theoretical framework for understanding the molecule's behavior and potential reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and less stable.

While a specific FMO analysis for this compound is not prominently available in the cited literature, the principles can be applied. The indoline ring system, being electron-rich, would significantly contribute to the HOMO, particularly the nitrogen atom and the aromatic portion. The acetonitrile group, with its cyano moiety, is electron-withdrawing and would be expected to lower the energy of the LUMO. Computational studies using Density Functional Theory (DFT) are typically employed to calculate these orbital energies and visualize their distribution.

For illustrative purposes, the table below shows typical FMO parameters calculated for a related heterocyclic compound using a DFT approach.

Table 1: Illustrative Frontier Molecular Orbital Parameters

Investigation of Global Reactivity Indices (e.g., Hardness, Softness)

Global reactivity indices, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated within the framework of conceptual DFT. Key indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These indices are invaluable for comparing the reactivity of different molecules. For this compound, a high chemical hardness would be expected, corresponding to a significant HOMO-LUMO gap and indicating good stability. The electrophilicity index would quantify its ability to act as an electrophile in reactions.

The following table provides an example of global reactivity descriptors as they would be calculated for a molecule like this compound based on theoretical computations.

Table 2: Illustrative Global Reactivity Indices

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. mdpi.com By calculating these parameters for a proposed molecular structure and comparing them to experimental data, the structure can be validated. rsc.org

The process involves optimizing the molecular geometry at a specific level of theory and basis set. Following optimization, vibrational frequencies are calculated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. The comparison between the scaled theoretical wavenumbers and the experimental ones allows for a precise assignment of the vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which can be compared to experimental UV-Vis spectra.

For this compound, one would expect characteristic vibrational modes for the C-N stretching of the indoline ring, the C≡N stretching of the nitrile group, and various C-H bending and stretching modes of the aromatic and aliphatic parts. A computational analysis would provide the precise frequencies and intensities of these modes, aiding in the interpretation of its experimental IR spectrum.

An example of how such a comparison is presented is shown below.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm-1)

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying all intermediates and transition states along the reaction coordinate. Computational chemistry provides the tools to model these reaction pathways, calculate activation energies, and characterize the geometry of transition states. researchgate.net

This type of analysis is crucial for predicting reaction outcomes, understanding selectivity (chemo-, regio-, and stereoselectivity), and designing more efficient synthetic routes. Methods like DFT are used to locate the minimum energy structures of reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states on the potential energy surface. copernicus.org Tools such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a found transition state correctly connects the reactant and product. rsc.org

For instance, the synthesis of this compound or its subsequent reactions could be modeled. A computational study could elucidate the mechanism of its formation, perhaps from indoline and bromoacetonitrile (B46782), by calculating the energy profile of the nucleophilic substitution reaction. This would involve modeling the transition state where the indoline nitrogen attacks the carbon atom bearing the bromine, leading to the final product. Such studies have been performed on other indole (B1671886) derivatives to understand mechanisms like oxidation or catalytic functionalization. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding electronic structure and reactivity, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact with their environment (e.g., solvent molecules). mdpi.com

For this compound, MD simulations could be used for:

Conformational Analysis: The indoline ring is not perfectly planar, and the ethylnitrile side chain has rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them in different solvents. mdpi.com

Intermolecular Interactions: In a solution or a condensed phase, the molecule will interact with its neighbors through van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding (if in a protic solvent). MD simulations can characterize these interactions by calculating radial distribution functions and interaction energies. This is crucial for understanding its solubility and bulk properties.

Analysis of MD trajectories often involves calculating properties like the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (rGyr) to measure the molecule's compactness.

Green Chemistry Principles in the Synthesis of 2,3 Dihydro 1h Indol 1 Ylacetonitrile

Development of Environmentally Benign Synthetic Protocols

Environmentally benign protocols prioritize the minimization of hazardous substances and waste. This is achieved through the strategic use of green solvents, the elimination of solvents altogether, and the application of alternative energy sources to enhance reaction efficiency.

The replacement of volatile and often toxic organic solvents is a cornerstone of green synthesis. Water, ionic liquids (ILs), and deep eutectic solvents (DES) have emerged as viable alternatives.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. openmedicinalchemistryjournal.com The hydrogenation of indoles to form the indoline (B122111) core has been successfully demonstrated in water using heterogeneous catalysts like Platinum on carbon (Pt/C), which can be easily recovered. nih.govsci-hub.se This approach is notable for its mild reaction conditions, including room temperature and moderate hydrogen pressure, and it produces indolines in excellent yields. nih.gov Furthermore, the crucial N-alkylation step to introduce the acetonitrile (B52724) group can also be performed in water. organic-chemistry.org Iridium-catalyzed reactions have been developed for the N-alkylation of indolines with alcohols in water, showcasing a highly efficient and atom-economical pathway. organic-chemistry.orgnih.gov Catalyst-free, three-component reactions in water have also been developed for synthesizing other complex indole (B1671886) derivatives, highlighting water's versatility as a green solvent. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.net They can function as both the solvent and the catalyst, simplifying reaction setups. In the context of indole synthesis, Brønsted acidic ionic liquids have been employed for the Fischer indole synthesis, a classic method for creating the indole ring. researchgate.nettandfonline.com These reactions often proceed without any additional solvents, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. researchgate.netcdnsciencepub.com For subsequent functionalization, such as the addition of groups to the indole nucleus, catalyst systems like PdCl2 immobilized in ionic liquids have proven effective. ingentaconnect.com The use of ILs has also been shown to increase the reaction rate of indole alkylation. researchgate.net

While deep eutectic solvents (DES) are a promising class of green solvents, their specific application in the synthesis of 2,3-dihydro-1H-indol-1-ylacetonitrile and related structures is not yet extensively documented in scientific literature.

Eliminating the solvent entirely represents a significant step forward in green chemistry, as it reduces waste and simplifies product purification. Several methods for synthesizing indole derivatives under solvent-free conditions have been developed. These reactions often utilize a solid, reusable catalyst. For instance, Cellulose Sulfuric Acid (CSA), a non-hygroscopic solid acid, has been used to catalyze the reaction between indoles and aldehydes, demonstrating good reusability. openmedicinalchemistryjournal.com Similarly, a sulfonic-acid-functionalized ionic liquid has been used as a recyclable catalyst for the Michael addition of indoles to electron-deficient olefins under neat conditions. cdnsciencepub.com One-pot, multi-component reactions catalyzed by inexpensive and biodegradable catalysts like lactic acid have also been performed solvent-free, yielding complex N-heterocycles with high efficiency. mdpi.com

Alternative energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry for its ability to heat reactions rapidly and uniformly, often leading to higher yields and shorter reaction times. openmedicinalchemistryjournal.com This technique has been successfully applied to various indole syntheses, including one-pot preparations of benzo-indoles and cyclo-isomerization reactions to form the indole core. openmedicinalchemistryjournal.com

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for indole formation.

| Reaction Type | Method | Catalyst | Time | Yield (%) | Reference |

| Indole Synthesis | Conventional | Fe3O4 Nanoparticles | 8-12 h | 80-92 | openmedicinalchemistryjournal.com |

| Indole Synthesis | Microwave | Fe3O4 Nanoparticles | 10-15 min | 85-95 | openmedicinalchemistryjournal.com |

| Cyclo-isomerization | Conventional | Gold Catalyst | 24 h | 75 | openmedicinalchemistryjournal.com |

| Cyclo-isomerization | Microwave | Gold Catalyst | 20 min | 85 | openmedicinalchemistryjournal.com |

Sonochemical Syntheses: Sonochemistry, which utilizes the energy of ultrasound to induce chemical reactions, is another green technique. However, its application to the specific synthesis of this compound or related indole acetonitriles has not been widely reported to date.

Catalysis in Sustainable Synthesis

Catalysis is fundamental to sustainable synthesis, enabling reactions to proceed with high selectivity and efficiency while minimizing waste. The focus is on developing metal-free approaches and heterogeneous catalysts that can be easily separated and reused.

Avoiding the use of heavy or toxic metal catalysts is a key goal of green chemistry. Organocatalysts—small organic molecules—and other metal-free systems offer a powerful alternative. The direct C3 alkylation of indoles, a common functionalization pathway, has been achieved using the metal-free Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3. nih.gov Furthermore, catalyst-free approaches have been developed where the reaction medium itself promotes the transformation. For example, the synthesis of 3-substituted indoles has been successfully conducted in polyethylene (B3416737) glycol (PEG), which acts as a recyclable promoter and solvent. openmedicinalchemistryjournal.com

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic greatly simplifies their separation from the product and allows for their recovery and reuse, which is both economically and environmentally advantageous. nih.gov

Several examples highlight the utility of this approach for synthesizing the indoline scaffold. As mentioned previously, Pt/C is a robust heterogeneous catalyst for the hydrogenation of indoles to indolines in water. nih.govsci-hub.se For the alkylation of the indole ring, an alumina-supported platinum nanocluster catalyst has been shown to be effective and reusable for the selective C-3 alkylation using alcohols as the alkylating agents. nih.govresearchgate.net Polymer-supported catalysts, such as an amphiphilic resin-supported palladium complex, also provide a recyclable system for Friedel-Crafts-type alkylations of indoles in aqueous media. mdpi.com

The following table summarizes various reusable catalysts employed in green indole and indoline synthesis.

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

| Pt/C | Indole Hydrogenation | Water | Easy separation, high yield | nih.govsci-hub.se |

| Pt/Al2O3 | C-3 Alkylation of Indole | Toluene | Reusable, additive-free | nih.govresearchgate.net |

| Resin-Pd Complex | C-3 Alkylation of Indole | Water | Recyclable, aqueous medium | mdpi.com |

| Sulfonic Acid IL | Michael Addition | Solvent-free | Reusable up to 10 times | cdnsciencepub.com |

| Cellulose Sulfuric Acid | Aldehyde Condensation | Solvent-free | Reusable solid acid catalyst | openmedicinalchemistryjournal.com |

Reducing Waste and Minimizing Derivative Formation

The reduction of waste and the minimization of byproducts are central tenets of green chemistry that directly impact the environmental footprint of a synthetic process. In the synthesis of this compound, these principles are addressed through careful selection of solvents, catalysts, and reaction pathways to enhance selectivity.

A significant source of waste in chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Traditional N-alkylation reactions often employ solvents like dimethylformamide (DMF) or acetonitrile. rsc.org An innovative and greener approach involves performing the reaction in water. An iridium-catalyzed method for the N-alkylation of indolines using alcohols has been successfully demonstrated in water, which is an abundant, non-toxic, and environmentally benign solvent. organic-chemistry.org This approach drastically reduces the generation of hazardous solvent waste.

Minimizing the formation of unwanted derivatives is primarily a question of reaction selectivity. The structure of indoline (2,3-dihydro-1H-indole) lends itself to high selectivity in N-alkylation reactions. Unlike indole, which has multiple nucleophilic sites (N-1, C-2, and C-3) and can lead to mixtures of N- and C-alkylated products, indoline's nitrogen atom is the most potent nucleophile. nih.govnih.gov The disruption of the aromatic pyrrole (B145914) ring in indoline makes the lone pair of electrons on the nitrogen more available for reaction compared to the carbon atoms of the benzene (B151609) ring. This inherent electronic property of the substrate leads to a high degree of regioselectivity for N-alkylation, thus minimizing the formation of C-alkylated isomers and simplifying purification processes, which in turn reduces waste.

The development of one-pot, multi-step reactions is another effective strategy for waste reduction. By combining several synthetic steps into a single procedure without isolating intermediates, one-pot processes reduce the consumption of solvents, reagents for workup, and energy for purification. nih.gov For example, a one-pot, two-step strategy for the N-alkylation of indolines followed by oxidation to N-alkylated indoles has been developed, demonstrating the efficiency of such telescoped reaction sequences. nih.gov

The choice and amount of reagents also play a crucial role. Using catalytic amounts of a base rather than stoichiometric quantities can significantly decrease waste. google.com For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base for N-alkylation reactions has been shown to be highly effective, reducing the salt waste generated compared to processes that require a full equivalent of base. google.com

Table 2: Comparison of Green Chemistry Strategies in N-Alkylation of Indolines

| Strategy | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Reagent | Alkyl Halides (e.g., Chloroacetonitrile) | Alcohols, Carbonates | Higher atom economy (byproduct is H₂O or CO₂), less toxic reagents. nih.govgoogle.com |

| Solvent | Organic Solvents (e.g., DMF, Acetonitrile) | Water | Reduced hazardous waste, lower cost, improved safety. organic-chemistry.org |

| Selectivity | Potential for side reactions (over-alkylation) | High intrinsic N-selectivity of indoline | Minimized formation of unwanted derivatives, simplified purification. nih.gov |

| Process | Step-wise synthesis with intermediate isolation | One-pot synthesis | Reduced solvent and energy consumption, less material loss. nih.gov |

Emerging Research Trends and Future Prospects

Exploration of Uncharted Synthetic Avenues for 2,3-Dihydro-1H-indol-1-ylacetonitrile

The conventional synthesis of this compound typically involves the N-alkylation of indoline (B122111) with a haloacetonitrile. However, future research is trending towards more sophisticated and efficient synthetic strategies that offer greater control and versatility.

One promising area is the adaptation of advanced C-H activation techniques. Palladium-catalyzed intramolecular amination of β-arylethylamine substrates or C(sp³)–H amidation strategies, which have been successfully used to construct the indoline ring, could be modified to incorporate the acetonitrile (B52724) moiety concurrently or in a tandem, one-pot process. nih.gov Such methods avoid the need for pre-functionalized starting materials, increasing atom economy. nih.gov

Another avenue involves the development of novel reductive pathways. Researchers have demonstrated the synthesis of 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles using various boron hydrides. nih.govmdpi.com Applying this logic, a potential route to this compound could start from N-acetyl-2-oxoindolylacetonitrile, with a subsequent chemoselective reduction of the oxindole (B195798) carbonyl and amide groups, leaving the nitrile intact. The possibility of achieving chemoselective reduction of the nitrile group in the presence of an amide has been demonstrated, highlighting the potential for complex molecular tailoring. nih.gov

Furthermore, multicomponent reactions (MCRs) offer a sustainable and efficient route. An innovative two-step indole (B1671886) synthesis involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been reported to proceed under mild, metal-free conditions. rsc.orgresearchgate.netrug.nl Adapting such a strategy could allow for the rapid, de novo assembly of the this compound core from simple, inexpensive starting materials. rsc.orgresearchgate.net

Potential for Novel Reaction Discoveries and Methodological Advancements

The unique combination of a saturated heterocyclic amine, an aromatic ring, and a reactive nitrile group makes this compound a versatile platform for discovering novel reactions and advancing chemical methodologies. The indoline structure is recognized as a promising agent for synthesizing new compounds. nih.govmdpi.com

The nitrile group is a key functional handle for diversification. It can undergo:

Reduction: To form the corresponding diamine, a valuable building block for polyamides or chelating agents.

Hydrolysis: To yield 2,3-dihydro-1H-indol-1-ylacetic acid, which can be used in polyester (B1180765) synthesis or as a ligand.

Cycloaddition: Reactions with azides or other 1,3-dipoles to generate novel, complex heterocyclic systems.

The indoline ring itself presents multiple opportunities. The nitrogen atom can act as a directing group for ortho-lithiation and subsequent functionalization of the benzene (B151609) ring at the C7 position. Furthermore, the development of methods for the regioselective C-H and N-H bond functionalization of indolines opens pathways to a diverse range of C3-alkylated or arylated derivatives. organic-chemistry.org The application of this compound in such transformations could lead to new classes of compounds with unique steric and electronic properties.

Integration into Advanced Functional Materials (Excluding Clinical/Biological)

Beyond its traditional roles, the this compound scaffold holds significant potential as a building block for advanced functional materials. The indole nucleus is already being explored in materials science for its favorable electronic and photophysical properties. chim.itgoettingen-research-online.de

Polymer Science: Indole-based polymers have been shown to exhibit good thermal stability, fluorescence, and electroactivity. rsc.org The structure of this compound makes it a candidate monomer for creating novel functional polymers. For example, it could be incorporated into polyesters via hydrolysis of the nitrile to a carboxylic acid, or used in catalyst-free C-N coupling reactions with activated difluoro monomers to produce high-molecular-weight polymers. rsc.orgacs.org The saturated indoline ring, compared to an aromatic indole, would impart greater flexibility to the polymer backbone, potentially leading to materials with tunable mechanical and thermal properties. ontosight.ai Indole is also being investigated as a sustainable, bio-based aromatic unit for high-quality biopolyesters, a field where functionalized derivatives like this compound could offer enhanced properties. acs.orgrsc.org

Organic Electronics: Indole derivatives are effective electron donor components in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net The electron-donating nature of the indoline nitrogen in this compound, combined with the π-system of the benzene ring, could be harnessed in the design of new organic dyes. Furthermore, the indole framework is a core component in molecular photoswitches and motors. chim.itgoettingen-research-online.de The specific stereoelectronic profile of the dihydro-indolylacetonitrile moiety could be exploited to create novel photoactuators that respond to light stimuli. chim.it

Interactive Data Table: Potential Material Applications

| Application Area | Potential Role of this compound | Key Properties |

|---|---|---|

| Polymer Synthesis | Monomer for polyesters or polyamides | Thermal stability, flexibility, electroactivity |

| Organic Electronics | Building block for DSSC dyes | Electron-donating character, π-conjugation |

| Photoactive Materials | Core structure for molecular motors/switches | Unique stereoelectronic profile |